5-Aminosalicylic acid-d3 (disodium)

Beschreibung

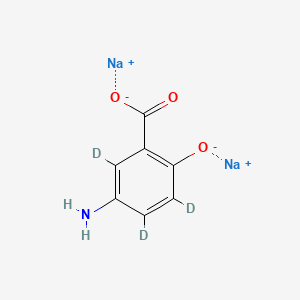

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C7H5NNa2O3 |

|---|---|

Molekulargewicht |

200.12 g/mol |

IUPAC-Name |

disodium;3-amino-2,4,5-trideuterio-6-oxidobenzoate |

InChI |

InChI=1S/C7H7NO3.2Na/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,9H,8H2,(H,10,11);;/q;2*+1/p-2/i1D,2D,3D;; |

InChI-Schlüssel |

KWEDNXNTVOXIIU-FOLHUZJVSA-L |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)[O-])[O-])[2H].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1N)C(=O)[O-])[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

5-Aminosalicylic acid-d3 disodium chemical structure

The Chemical Architecture and Bioanalytical Utility of 5-Aminosalicylic Acid-d3 Disodium: A Technical Whitepaper

Executive Summary

5-Aminosalicylic acid (5-ASA, mesalamine) remains the cornerstone therapeutic agent for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease. As drug development advances toward highly optimized, controlled-release formulations, the demand for precise pharmacokinetic (PK) tracking has necessitated the use of stable isotope-labeled internal standards.

This whitepaper provides an in-depth technical analysis of 5-Aminosalicylic acid-d3 disodium , detailing its structural rationale, pharmacological mechanism, and its critical role in self-validating LC-MS/MS bioanalytical workflows.

Structural Rationale: Why Deuterium and Disodium?

The transition from standard 5-ASA to 5-Aminosalicylic acid-d3 disodium is driven by two fundamental bioanalytical requirements: isotopic mass differentiation and aqueous solubility.

-

The Deuterium Advantage (d3): By substituting three hydrogen atoms with deuterium on the aromatic ring (positions 3, 4, and 6), the molecule gains a +3 Da mass shift[1]. This mass difference is critical for tandem mass spectrometry (LC-MS/MS). It allows the mass analyzer to distinguish the internal standard (IS) from the endogenous drug without altering the molecule's chromatographic retention time. Because 5-ASA and 5-ASA-d3 co-elute, they are subjected to the exact same matrix-induced ion suppression in the electrospray ionization (ESI) source, ensuring the ratio between the two remains mathematically constant[2].

-

The Disodium Salt Formulation: Base 5-ASA is amphoteric and notoriously insoluble in water at neutral pH. Utilizing the disodium salt (where the carboxylic acid and phenolic hydroxyl groups are deprotonated) drastically enhances aqueous solubility[2]. Causality: High solubility is essential for preparing concentrated internal standard stock solutions without relying on high percentages of harsh organic solvents, which could prematurely precipitate plasma proteins when spiked into biological samples.

Table 1: Physicochemical Properties of 5-Aminosalicylic Acid-d3 Disodium

| Property | Value |

| Analyte Name | 5-Aminosalicylic acid-d3 disodium |

| Synonyms | Mesalamine-d3 disodium, 5-ASA-d3 disodium |

| Base Chemical Formula | C₇H₄D₃NO₃ |

| Salt Chemical Formula | C₇H₂D₃NO₃Na₂ |

| Molecular Weight (Base) | 156.16 g/mol |

| Isotopic Enrichment | 3,4,6-d3 (Deuterium on aromatic ring) |

| Primary Application | Internal Standard for LC-MS/MS, GC-MS, & NMR |

Mechanistic Grounding: The 5-ASA Pathway

To understand the therapeutic monitoring of 5-ASA, one must understand its localized mechanism of action within the intestinal mucosa. 5-ASA does not rely on systemic circulation for efficacy; rather, it acts topically on the luminal surface of the gut.

Mechanistically, 5-ASA acts as a specific agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[2]. Concurrently, it inhibits p21-activated kinase 1 (PAK1)[2]. Both of these pathways converge to suppress the activation of Nuclear Factor kappa B (NF-κB), a primary transcription factor responsible for the production of pro-inflammatory cytokines in the gut[2].

Fig 1: 5-ASA signaling pathway mediating anti-inflammatory effects via PPARγ and NF-κB.

Bioanalytical Paradigm: The Self-Validating LC-MS/MS Workflow

Quantifying 5-ASA and its primary metabolite (N-acetyl-5-aminosalicylic acid) in human plasma requires a robust, self-validating system. Because 5-ASA is highly polar, it exhibits poor retention on standard reverse-phase columns and is highly susceptible to matrix effects[3].

The integration of 5-ASA-d3 disodium as an internal standard transforms a standard extraction into a self-validating protocol . By monitoring the absolute peak area of the d3-IS across all samples, analysts can instantly detect extraction failures, injection errors, or severe matrix suppression. If the IS response deviates by more than 50% from the mean of the calibration standards, the system automatically flags the sample for re-analysis.

Fig 2: Self-validating LC-MS/MS bioanalytical workflow using 5-ASA-d3 internal standard.

Step-by-Step Methodology: Plasma PK Quantification

The following protocol outlines a validated methodology for the quantification of 5-ASA in human plasma, utilizing protein precipitation and negative-ion electrospray tandem mass spectrometry[3].

Phase 1: System Suitability and Preparation

-

System Suitability Test (SST): Inject a neat solution of 5-ASA and 5-ASA-d3 (10 ng/mL) to verify column theoretical plates and MS sensitivity. Causality: Ensures the LC-MS/MS is operating within defined parameters before consuming precious biological samples.

-

IS Working Solution: Prepare a 1 µg/mL solution of 5-ASA-d3 disodium in 50% aqueous methanol.

Phase 2: Extraction via Protein Precipitation

-

Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

-

Spike: Add 10 µL of the 5-ASA-d3 IS working solution. Vortex for 10 seconds.

-

Precipitation: Add 150 µL of cold methanol (4°C). Causality: Methanol disrupts the hydration shell of plasma proteins, causing immediate denaturation. This releases protein-bound 5-ASA (which is ~43% bound in plasma) into the supernatant[3].

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean autosampler vial.

Phase 3: Chromatographic Separation & MS/MS Detection

-

Chromatography: Inject 2 µL onto a C18 column (e.g., 3.5 µm particle size). Use a mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v) at 0.2 mL/min[3]. Causality: The acidic pH of 3.3 ensures the carboxylic acid moiety of 5-ASA remains protonated, increasing its lipophilicity and allowing it to properly retain on the non-polar C18 stationary phase[3].

-

Detection: Operate the mass spectrometer in negative ionization mode (ESI-).

-

Monitor 5-ASA at MRM transition: m/z 152 → 108.

-

Monitor 5-ASA-d3 at MRM transition: m/z 155 → 111.

-

Causality: The loss of 44 Da corresponds to decarboxylation (loss of CO₂), a highly favorable and stable fragmentation pathway for salicylic acid derivatives[3].

-

Phase 4: Self-Validation & Acceptance Criteria

-

Blank Matrix Check: A double-blank plasma sample (no drug, no IS) must show an interfering peak area < 5% of the Lower Limit of Quantification (LLOQ).

-

QC Bracketing: Quality Control samples at Low, Mid, and High concentrations must be interspersed every 20 samples. The run is only validated if 67% of QCs fall within ±15% of their nominal concentration[4].

Pharmacokinetic Data Summary

When this methodology is applied to clinical trials, the resulting pharmacokinetic data provides critical insights into formulation efficacy. Below is a summary of typical PK parameters observed after a single 1200 mg oral dose of 5-ASA, quantified using the described stable-isotope methodology[3].

Table 2: Pharmacokinetic Parameters (1200 mg Oral Dose)

| Pharmacokinetic Parameter | 5-ASA (Unlabeled) | N-Ac-5-ASA (Metabolite) |

| Cmax (Mean Maximum Concentration) | ~680 ng/mL | ~1240 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL | 50 ng/mL |

| Analytical Linear Range | 50 - 4000 ng/mL | 50 - 4000 ng/mL |

| Within-batch Precision (R.S.D. %) | ≤ 6.3% | ≤ 8.0% |

| Extraction Recovery | > 90% | > 95% |

Conclusion

The integration of 5-Aminosalicylic acid-d3 disodium into bioanalytical workflows represents the gold standard for therapeutic drug monitoring of mesalamine. By leveraging the +3 Da mass shift of deuterium and the enhanced solubility of the disodium salt, researchers can construct self-validating LC-MS/MS protocols that perfectly correct for matrix suppression and extraction variances. This ensures absolute data integrity in the ongoing development of targeted therapies for inflammatory bowel disease.

References

-

Pastorini, E., et al. "Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma". Journal of Chromatography B. 2008. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review - NDA 21-830/S-006 (Asacol HD)". FDA Center for Drug Evaluation and Research. 2012. Available at: [Link]

Sources

Navigating the Isotopic Landscape: A Technical Guide to Mesalamine-d3 Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on Mesalamine-d3 disodium salt, a deuterated analog of the anti-inflammatory drug Mesalamine. By providing a comprehensive overview of its synthesis, characterization, and applications, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this stable isotope-labeled compound in their studies.

Introduction: The Significance of Deuteration in Mesalamine Research

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3][4] Its therapeutic effect is primarily localized to the colonic mucosa, where it modulates inflammatory pathways.[1][3] To enhance the analytical precision of pharmacokinetic, metabolic, and therapeutic drug monitoring studies, stable isotope-labeled internal standards are indispensable. Mesalamine-d3, a deuterated form of Mesalamine, serves this crucial role, offering a distinct mass signature for unambiguous quantification in complex biological matrices.[5][6] The disodium salt form enhances its solubility and handling characteristics for in vitro applications.

Physicochemical Properties and Synthesis Overview

Mesalamine-d3 disodium salt is a deuterated analog of Mesalamine, where three hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic substitution does not significantly alter the compound's chemical properties but provides a crucial mass shift for mass spectrometry-based analysis.

Synthesis Pathway

The synthesis of Mesalamine typically involves the reduction of 5-nitrosalicylic acid.[11] A common industrial method involves the diazotization of sulfanilic acid, followed by coupling with salicylic acid and subsequent reductive cleavage of the resulting azo compound.[11][12]

For the deuterated analog, a similar synthetic strategy can be employed, utilizing deuterated starting materials or performing deuteration at a suitable step in the synthesis. A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic pathway for Mesalamine.

Analytical Characterization and Quality Control

The identity and purity of Mesalamine-d3 disodium salt are established through a combination of analytical techniques. These methods are crucial for ensuring the reliability of research data.

Key Analytical Techniques

| Analytical Technique | Purpose | Key Parameters to Evaluate |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[13][14][15] | Peak purity, retention time, and impurity profile. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation. | Chemical shifts, coupling constants, and absence of proton signals at deuterated positions. |

Experimental Protocol: Purity Determination by RP-HPLC

A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the chemical purity of Mesalamine-d3 disodium salt.

Methodology:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[13]

-

Flow Rate: 0.8 mL/min.[13]

-

Detection: UV detection at 230 nm.[13]

-

Diluent: Methanol and water (50:50 v/v).[13]

-

Sample Preparation: Accurately weigh and dissolve the Mesalamine-d3 disodium salt in the diluent to a known concentration.

-

Injection Volume: 10 µL.

-

Analysis: The retention time of the main peak should be consistent with a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Caption: Workflow for RP-HPLC purity analysis.

Applications in Research and Drug Development

The primary application of Mesalamine-d3 disodium salt is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[5][6]

Role as an Internal Standard

During sample preparation and analysis, variations can occur, leading to inaccuracies in quantification. An internal standard, which is a compound with similar physicochemical properties to the analyte but a different mass, is added in a known amount to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be corrected, leading to more accurate and precise results.

Advantages of Using Mesalamine-d3 Disodium Salt

-

Co-elution with Analyte: Due to its structural similarity, Mesalamine-d3 co-elutes with the non-labeled Mesalamine in chromatographic systems, ensuring that it experiences similar matrix effects.

-

Distinct Mass Signature: The mass difference of 3 Daltons allows for clear differentiation from the endogenous analyte by the mass spectrometer.

-

Improved Accuracy and Precision: Its use significantly enhances the reliability of pharmacokinetic and bioequivalence studies.[5]

Conclusion

Mesalamine-d3 disodium salt is a vital tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard is critical for the accurate quantification of Mesalamine in biological samples. A thorough understanding of its synthesis, characterization, and proper application is essential for generating high-quality, reliable data in drug development and clinical research.

References

- Journal of Chemical and Pharmaceutical Research.

- Scribd.

- PMC. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. N.p., 15 Nov. 2025. Web.

- ScienceDirect. Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. N.p., n.d. Web.

- HELIX Chromatography. HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. N.p., 27 Apr. 2024. Web.

- Pharmaffiliates. CAS No : 1309283-32-6| Chemical Name : Mesalazine-d3. N.p., n.d. Web.

- LGC Standards. Mesalazine-d3 | CAS 1309283-32-6. N.p., n.d. Web.

- MedChemExpress. 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium) | Stable Isotope. N.p., n.d. Web.

- Expert Synthesis Solutions. Mesalazine-D3 [CAS 1309283-32-6]. N.p., n.d. Web.

- Veeprho. Mesalamine-D3 (HCl Salt) | CAS 1346601-18-0. N.p., n.d. Web.

- Sussex Research Laboratories Inc. SI130010: Mesalamine-d3 | 1309283-32-6. N.p., n.d. Web.

- Google Patents. CN117088784A - Synthesis method of mesalamine. N.p., n.d. Web.

- MedChemExpress. 5-Aminosalicylic Acid-d3 hydrochloride (Mesalamine-d3 hydrochloride) | Stable Isotope. N.p., n.d. Web.

- Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND IN-VITRO RELEASE STUDY OF MUTUAL PRODRUGS OF MESALAMINE. N.p., n.d. Web.

- Semantic Scholar.

- PMC.

- Google Patents.

- Dove Medical Press. The role of mesalamine in the treatment of ulcerative colitis | TCRM. N.p., 15 Nov. 2007. Web.

- University of Michigan News. U-M researchers discover what makes drug for ulcerative colitis tick. N.p., 23 Jan. 2017. Web.

- Dr.Oracle. What is the mechanism of action of mesalamine (5-aminosalicylic acid)?. N.p., 3 Mar. 2025. Web.

- NCBI Bookshelf. Mesalamine (USAN)

Sources

- 1. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. droracle.ai [droracle.ai]

- 4. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Mesalazine-d3 | CAS 1309283-32-6 | LGC Standards [lgcstandards.com]

- 9. esschemco.com [esschemco.com]

- 10. sussex-research.com [sussex-research.com]

- 11. CN117088784A - Synthesis method of mesalamine - Google Patents [patents.google.com]

- 12. sciensage.info [sciensage.info]

- 13. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phmethods.net [phmethods.net]

- 15. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 5-Aminosalicylic Acid-d3: Properties, Applications, and Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy relies on its local anti-inflammatory effects within the gastrointestinal tract. To accurately quantify 5-ASA in biological matrices, a critical requirement in pharmacokinetic and bioequivalence studies, a robust internal standard is paramount. This guide provides a comprehensive technical overview of 5-Aminosalicylic acid-d3 (5-ASA-d3), a deuterated analogue of 5-ASA, with a focus on its molecular properties and its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Physicochemical Properties of 5-Aminosalicylic Acid-d3

5-Aminosalicylic acid-d3 is a stable, isotopically labeled form of 5-ASA where three hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This substitution results in a minimal change in its chemical properties but a significant and predictable increase in its molecular weight.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄D₃NO₃ | [2] |

| Molecular Weight | 156.15 g/mol | [2] |

| CAS Number | 1309283-32-6 | [2] |

| Appearance | Off-white to gray solid powder | [2] |

| Isotopic Purity | Typically ≥98% | [3] |

The key advantage of using 5-ASA-d3 as an internal standard lies in its near-identical chemical behavior to the unlabeled analyte, 5-ASA. This ensures that it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference of 3 Daltons allows for their distinct detection and quantification.

The Rationale for Using a Deuterated Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is added at a known concentration to all samples, calibrators, and quality controls. It serves to correct for variability in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as 5-ASA-d3, is considered the "gold standard" for several reasons:

-

Co-elution: Due to its structural similarity, the deuterated standard has nearly identical chromatographic retention time as the analyte.

-

Similar Ionization: It exhibits the same ionization behavior in the mass spectrometer's ion source, effectively compensating for matrix-induced ion suppression or enhancement.

-

Reduced Variability: This leads to improved precision and accuracy in the quantification of the analyte.

Caption: Bioanalytical workflow for 5-ASA quantification.

Synthesis of 5-Aminosalicylic Acid-d3

The synthesis of 5-Aminosalicylic acid-d3 typically involves the deuteration of a suitable precursor. A common approach is the acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 5-aminosalicylic acid or a protected derivative in the presence of a deuterium source, such as deuterated sulfuric acid or D₂O. The specific positions of deuteration are directed by the electronic properties of the amino and hydroxyl groups on the aromatic ring.

While specific proprietary synthesis methods may vary, a general conceptual pathway can be outlined:

Caption: Conceptual synthesis of 5-ASA-d3.

The "Deuterium Effect" on Pharmacokinetics

Replacing hydrogen with deuterium can sometimes alter the pharmacokinetic properties of a drug, a phenomenon known as the "kinetic isotope effect" or "deuterium effect".[4][5] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.[4] While this effect can be exploited to develop drugs with improved metabolic stability, for its role as an internal standard, it is generally assumed that the pharmacokinetic difference between 5-ASA and 5-ASA-d3 is negligible within the timeframe of a typical bioanalytical assay. However, for drug development professionals considering deuterated drugs as therapeutics, this potential alteration in metabolism and clearance is a critical consideration.[5]

A Validated LC-MS/MS Method for the Quantification of 5-Aminosalicylic Acid in Human Plasma

The following protocol is based on a validated method for the determination of mesalamine (5-ASA) in human plasma using 5-ASA-d3 as the internal standard.[2]

Reagents and Materials

-

5-Aminosalicylic acid (analyte)

-

5-Aminosalicylic acid-d3 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (blank)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of 5-ASA and 5-ASA-d3 in a suitable solvent (e.g., methanol or DMSO).

-

Working Standard Solutions: Prepare a series of working standard solutions of 5-ASA by serial dilution of the stock solution with a mixture of water and acetonitrile (50:50, v/v).

-

Internal Standard Working Solution: Prepare a working solution of 5-ASA-d3 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Thermo Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.1% Formic acid in water: Acetonitrile (40:60, v/v) |

| Flow Rate | 0.5 mL/min (Isocratic) |

| Injection Volume | 10 µL |

| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 5-ASA: m/z 210.1 → 192.15-ASA-d3: m/z 213.1 → 195.1 |

Note: The MRM transitions provided are for a derivatized form of Mesalamine as described in the source.[2] The exact transitions may vary depending on the specific derivatization agent used or if the underivatized compound is analyzed.

Method Validation

A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Handling and Storage of 5-Aminosalicylic Acid-d3

Proper handling and storage are crucial to maintain the integrity and isotopic purity of deuterated compounds.

-

Storage: Store in a tightly sealed container, protected from light, at -20°C for long-term storage.

-

Handling: Allow the container to warm to room temperature before opening to prevent condensation. Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.

-

Solution Stability: Once in solution, stability should be assessed as part of the method validation. For stock solutions, storage at -80°C for up to 6 months is often recommended.

Conclusion

5-Aminosalicylic acid-d3 is an indispensable tool for the accurate and precise quantification of 5-ASA in biological matrices. Its chemical and physical properties make it an ideal internal standard for LC-MS/MS-based bioanalytical methods. A thorough understanding of its characteristics, the rationale for its use, and the principles of the analytical method are essential for researchers, scientists, and drug development professionals working in the field of IBD therapeutics. The implementation of a validated bioanalytical method using 5-ASA-d3 ensures the generation of high-quality data that is crucial for regulatory submissions and for advancing our understanding of the pharmacology of 5-aminosalicylic acid.

References

-

European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A LC-MS/MS METHOD FOR MESALAMINE IN HUMAN PLASMA BY DERIVATIZATION TECHNIQUE. Retrieved from [Link]

- Pastorini, E., Locatelli, M., Simoni, P., Roda, G., Roda, E., & Roda, A. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma.

- Petri, N., & Muscara, M. (2018). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug.

-

ResearchGate. (n.d.). A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Analysis of 5-Aminosalicylic Acid in Human Urine by Isobutyryl Derivatization Combined with UPLC-MS/MS. Retrieved from [Link]

- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 53(2), 211–216.

-

Semantic Scholar. (n.d.). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study. Retrieved from [Link]

- Sharma, R., & Strelevitz, T. J. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625–634.

- Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., Wolford, A. C., Coffey, S. B., & McClure, K. F. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0206279.

- Vítková, M., Květina, J., & Klimeš, J. (2000). Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 539-547.

Sources

A Technical Guide to the Selection and Application of 5-ASA-d3 Free Acid versus its Disodium Salt in Bioanalytical and Pharmaceutical Research

This guide provides an in-depth analysis of the key differences between 5-aminosalicylic acid-d3 (5-ASA-d3) free acid and its disodium salt, offering practical insights for researchers, scientists, and drug development professionals. The focus is on the physicochemical properties that influence their application, particularly as internal standards in quantitative mass spectrometry.

Executive Summary: The Critical Choice of Form

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[1] Its deuterated analog, 5-ASA-d3, is an indispensable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based bioanalysis.[2][3] The choice between the free acid and a salt form, such as the disodium salt, is not trivial and has significant implications for experimental accuracy, reproducibility, and workflow efficiency. This guide will elucidate the fundamental differences between these two forms, providing a framework for informed decision-making in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The primary distinction between 5-ASA-d3 free acid and its disodium salt lies in their solubility and related properties. While direct comparative studies on the deuterated forms are not extensively published, the principles of salt formation and the known properties of the non-deuterated parent compound, 5-ASA, provide a solid foundation for understanding these differences.

5-ASA as a free acid is a zwitterionic molecule with low aqueous solubility.[4] Its solubility is pH-dependent, being higher in acidic conditions (pH < 2) and basic conditions (pH > 7) and minimized in the intermediate pH range.[5][6][7] This poor solubility can present challenges in the preparation of stock solutions for analytical standards.

The disodium salt of 5-ASA-d3 is inherently more water-soluble than its free acid counterpart. This is a direct consequence of the ionic nature of the salt, which readily dissociates in aqueous media. This enhanced solubility is the most significant advantage of the disodium salt form in a laboratory setting.

| Property | 5-ASA-d3 Free Acid | 5-ASA-d3 Disodium Salt | Rationale and Implications |

| Molecular Weight | 156.15 g/mol [8][9][10] | ~200.11 g/mol (anhydrous) | The molecular weight of the salt is higher due to the two sodium ions. This must be accounted for when preparing solutions of a specific molar concentration or when converting between the mass of the salt and the free acid. |

| Solubility | Low in water and neutral buffers. Soluble in acidic and basic solutions, and organic solvents like DMSO.[11] | High in water and aqueous buffers. | The enhanced aqueous solubility of the disodium salt simplifies the preparation of stock solutions, reducing the need for organic solvents which can introduce variability and potential matrix effects in sensitive assays. |

| Hygroscopicity | Potentially hygroscopic.[10] | Likely more hygroscopic than the free acid. | The tendency to absorb moisture from the atmosphere can affect the accuracy of weighing. Both forms should be stored in a desiccator and weighed promptly. The salt form may require more stringent handling to ensure accurate concentration of stock solutions. |

| Stability in Solution | Stable for a limited time in aqueous solutions; susceptible to oxidation and light degradation.[4][12] | Generally stable, but the higher pH of aqueous solutions may affect long-term stability. | Stock solutions of both forms should be stored protected from light and at low temperatures. For the disodium salt, the pH of the stock solution should be considered, as 5-ASA is more stable at acidic to neutral pH. |

| pKa | pKa1 ~2.3 (carboxylic acid), pKa2 ~5.7 (amine)[5][13] | Not applicable (salt form) | The pKa values of the free acid dictate its charge state and solubility at different pH values. This is a key consideration for extraction and chromatographic separation. |

The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accuracy and precision.[14] The SIL internal standard, in this case, 5-ASA-d3, is chemically identical to the analyte (5-ASA) but has a different mass due to the deuterium atoms.

The fundamental principle is that the SIL internal standard is added at a known concentration to all samples, calibrators, and quality controls before sample processing. It co-elutes with the analyte during chromatography and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[15] By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these sources of error are effectively normalized, leading to highly reliable quantification.

Caption: Workflow for bioanalysis using a deuterated internal standard.

Practical Considerations and Experimental Protocols

Choosing Between the Free Acid and Disodium Salt

The primary driver for choosing the disodium salt of 5-ASA-d3 is its superior solubility in aqueous solutions. This is particularly advantageous when preparing high-concentration stock solutions for use as an internal standard, as it avoids the need for organic solvents which can sometimes complicate the analytical method.

However, there are important considerations when using the salt form:

-

Accurate Concentration Calculation: The molecular weight of the salt must be used to calculate the amount needed for a desired molar concentration. The concentration of the free acid form can then be calculated from the molar concentration.

-

Hygroscopicity: Due to its likely higher hygroscopicity, the disodium salt should be stored in a desiccator and handled quickly during weighing to prevent absorption of atmospheric moisture, which would lead to an inaccurate stock solution concentration.

-

pH of Stock Solution: The dissolution of the disodium salt in a neutral solvent like water will result in a slightly basic solution. The long-term stability of 5-ASA in this solution should be considered.

Protocol: Preparation of an Internal Standard Stock Solution

This protocol outlines the preparation of a 1 mg/mL (as free acid) stock solution of 5-ASA-d3 using both the free acid and the disodium salt forms.

4.2.1 Using 5-ASA-d3 Free Acid

-

Materials:

-

5-ASA-d3 free acid (MW: 156.15 g/mol )

-

Dimethyl sulfoxide (DMSO)

-

Class A volumetric flasks

-

Calibrated analytical balance

-

-

Procedure:

-

Accurately weigh approximately 10 mg of 5-ASA-d3 free acid.

-

Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

-

Add a small amount of DMSO to dissolve the compound completely.

-

Bring the flask to the final volume with DMSO and mix thoroughly.

-

This yields a nominal 1 mg/mL stock solution. The exact concentration should be calculated based on the actual weight and purity.

-

Store the stock solution at -20°C or below, protected from light.

-

4.2.2 Using 5-ASA-d3 Disodium Salt

-

Materials:

-

5-ASA-d3 disodium salt (MW: ~200.11 g/mol , anhydrous)

-

Deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Class A volumetric flasks

-

Calibrated analytical balance

-

-

Procedure:

-

Calculate the required mass of the salt:

-

Mass of salt = (Desired concentration of free acid * Volume * Molecular weight of salt) / Molecular weight of free acid

-

Mass of salt = (1 mg/mL * 10 mL * 200.11 g/mol ) / 156.15 g/mol ≈ 12.8 mg

-

-

Accurately weigh approximately 12.8 mg of 5-ASA-d3 disodium salt. Handle quickly to minimize moisture absorption.

-

Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

-

Add a portion of deionized water or buffer and sonicate briefly to ensure complete dissolution.

-

Bring the flask to the final volume with the solvent and mix thoroughly.

-

This yields a stock solution containing 1 mg/mL of the 5-ASA-d3 free acid equivalent.

-

Store the stock solution at -20°C or below, protected from light.

-

Protocol: Use of 5-ASA-d3 Internal Standard in a Bioanalytical Method (Plasma Sample)

This protocol provides a general workflow for the quantification of 5-ASA in human plasma.

-

Procedure:

-

Prepare a working internal standard solution: Dilute the 1 mg/mL stock solution of 5-ASA-d3 (either form) to a suitable concentration (e.g., 1 µg/mL) with an appropriate solvent (e.g., 50:50 methanol:water).

-

Sample preparation:

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the working internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18).

-

Use a suitable mobile phase gradient to separate 5-ASA from other matrix components.

-

Monitor the mass transitions for both 5-ASA and 5-ASA-d3 using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of 5-ASA in the unknown samples by interpolation from the calibration curve.

-

-

Caption: Experimental workflow for using 5-ASA-d3 as an internal standard.

Conclusion and Recommendations

The choice between 5-ASA-d3 free acid and its disodium salt is primarily a matter of practical convenience in the laboratory. The enhanced aqueous solubility of the disodium salt offers a significant advantage in the preparation of internal standard stock solutions, potentially improving workflow efficiency and reducing reliance on organic solvents.

Key Recommendations:

-

For applications requiring the preparation of aqueous stock solutions, the 5-ASA-d3 disodium salt is the recommended form.

-

When using the disodium salt, it is crucial to account for the higher molecular weight in mass calculations and to handle the material in a manner that minimizes water absorption due to its potential hygroscopicity.

-

For applications where the stock solution is prepared in an organic solvent such as DMSO, the 5-ASA-d3 free acid is a suitable choice.

-

Regardless of the form used, the purity and isotopic enrichment of the deuterated standard are paramount and should be confirmed by the supplier's certificate of analysis.

By understanding the fundamental physicochemical differences between these two forms, researchers can make an informed choice that best suits their analytical needs, ultimately contributing to the generation of high-quality, reliable data in their drug development and research endeavors.

References

- French, D. L., & Mauger, J. W. (1993). Evaluation of the physicochemical properties and dissolution characteristics of mesalamine, relevant to controlled intestinal drug delivery. Pharmaceutical Research, 10(9), 1285–1290.

-

ChemBK. (2025, August 19). Mesalamine. Retrieved from [Link]

- Patel, P. N., et al. (2015). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Journal of Pharmaceutical Analysis, 5(5), 323-330.

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Ansari, M. J., et al. (2025, November 15). Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. Scientific Reports, 15, Article 12345.

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

-

U.S. Food and Drug Administration. (2005, February 28). Environmental Assessment. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Kim, T. H., et al. (2024, December 7).

- Yadav, A. V., & Yadav, V. B. (2008). Improvement of Physicochemical properties of Mesalamine with Hydrophilic Carriers by Solid Dispersion (kneading) method. Research Journal of Pharmacy and Technology, 1(3), 256-260.

- Gatkal, S. H., et al. (2013, May 23).

- Al-Ghananeem, A. M., & Malkawi, M. (2023, January 28). Design Characterization and Stability studies of Mesalamine Loaded Solid Lipid Nanoparticles. Research Journal of Pharmacy and Technology, 16(1), 1-7.

-

International Journal of Pharmaceutical Sciences and Research. (2013, January 1). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ASSAY METHOD OF MESALAMINE BY USING DIFFERENT STRESS DEGRADATION CONDITIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). Enrichment of aqueous solubility and dissolution profile of mesalamine: In vitro evaluation of solid dispersion. Retrieved from [Link]

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

-

ResearchGate. (2015, January 7). Should I buy Ibuprofen acid form or salt form for LC-MS standard?. Retrieved from [Link]

- Cayman Chemical. (2022, December 21).

- ResearchGate. (2024, December 2). (PDF)

- Perisic, M. M., et al. (2020, November 30). A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis. Scientific Reports, 10(1), 20858.

-

Pharmaffiliates. (n.d.). Mesalazine-d3. Retrieved from [Link]

- Jantratid, E., et al. (2008). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. Journal of Controlled Release, 129(2), 133-139.

-

Chemsrc. (2025, August 20). 5-Aminosalicylic acid-d3. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

- ResearchGate. (2020, November 11). (PDF)

- Kim, T. H., et al. (2024).

- Riley, S. A., et al. (1998). Systemic levels of free 5-aminosalicylic acid depend on the nature of the 5-aminosalicyclic acid derivative and not on disease activity or extent in patients with inflammatory bowel disease. Alimentary Pharmacology & Therapeutics, 12(4), 333–339.

- ResearchGate. (n.d.). Comparing the experimental values of 5-ASA solubility and those....

- Klimes, J., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.

- Li, J., et al. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Pharmaceutical Research, 17(3), 944-953.

- Peng, C., & Chan, M. N. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4125-4141.

- Carlsson, A., et al. (2018). Mucosal 5‐aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcerative colitis. Alimentary Pharmacology & Therapeutics, 47(5), 609-617.

Sources

- 1. Mucosal 5‐aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bioencapsulation.net [bioencapsulation.net]

- 5. Evaluation of the physicochemical properties and dissolution characteristics of mesalamine: relevance to controlled intestinal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sussex-research.com [sussex-research.com]

- 9. vivanls.com [vivanls.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. phmethods.net [phmethods.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis and Positional Verification of 5-Aminosalicylic Acid-d3

Abstract

This technical guide provides an in-depth exploration of 5-Aminosalicylic acid-d3 (5-ASA-d3), a deuterated isotopologue of the anti-inflammatory drug Mesalamine. Designed for researchers, chemists, and drug development professionals, this document details the scientific rationale for deuteration, prevalent labeling positions on the aromatic scaffold, and comprehensive, field-proven methodologies for its synthesis and characterization. We will dissect the causality behind synthetic strategies, focusing on acid- and metal-catalyzed hydrogen-deuterium exchange reactions. Crucially, this guide establishes a self-validating framework for the definitive positional analysis of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Each section is grounded in authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Part 1: The Rationale for Deuterating 5-Aminosalicylic Acid

5-Aminosalicylic Acid (Mesalamine): A Therapeutic Overview

5-Aminosalicylic acid (5-ASA), also known as Mesalamine, is a cornerstone therapy for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is primarily attributed to its local anti-inflammatory effects within the gastrointestinal tract.[2] However, upon systemic absorption, 5-ASA is rapidly metabolized, primarily in the gut epithelium and liver, to its major, inactive metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[3] This rapid metabolism can limit its systemic bioavailability and therapeutic window for other potential indications.

The Kinetic Isotope Effect (KIE) in Drug Development

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is a strategic approach in medicinal chemistry to enhance a drug's metabolic profile.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy.[6] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a C-D bond is present. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to:

-

Reduced Rate of Metabolism: Decreasing the formation of metabolites.[4][7]

-

Increased Drug Exposure (AUC): Prolonging the drug's circulation time.[5]

-

Longer Half-life (t½): Potentially allowing for less frequent dosing.[5]

-

Altered Metabolite Profile: Minimizing the formation of potentially toxic metabolites.[4][8]

Deuterated compounds, like 5-ASA-d3, are therefore valuable tools. They are widely used as internal standards for quantitative bioanalysis by NMR or mass spectrometry due to their near-identical chemical properties but distinct mass.[9][10] Furthermore, they are investigated as therapeutic agents in their own right, with the potential for an improved pharmacokinetic profile compared to their non-deuterated counterparts.[8][11]

Part 2: Strategic Deuterium Labeling of the 5-ASA Scaffold

Analysis of the 5-ASA Molecular Structure

The structure of 5-ASA features several types of hydrogen atoms: three on the aromatic ring, two on the amine (-NH2), one on the hydroxyl (-OH), and one on the carboxylic acid (-COOH). Protons on the heteroatoms (N and O) are labile and will readily exchange with deuterium in the presence of a deuterium source like D₂O. While this exchange is useful for certain NMR studies, these deuterium atoms are quickly lost in protic biological environments and do not confer the metabolic stability associated with the KIE.

Therefore, strategic and stable labeling requires the replacement of C-H bonds on the aromatic ring. The -OH and -NH₂ groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS).[12][13] This electronic influence makes the hydrogen atoms at the C3, C4, and C6 positions the most susceptible to electrophilic attack and subsequent H/D exchange. Consequently, the common isotopologue "5-Aminosalicylic acid-d3" refers to the molecule where these three specific aromatic protons have been replaced by deuterium.

Caption: Structure of 5-ASA with target C-H bonds for deuteration at the 3, 4, and 6 positions highlighted.

Part 3: Synthetic Approaches to 5-Aminosalicylic Acid-d3

The synthesis of 5-ASA-d3 is typically achieved through hydrogen-deuterium (H/D) exchange on the pre-formed 5-ASA molecule. The choice of catalyst and conditions dictates the efficiency and selectivity of the exchange.

Method 1: Acid-Catalyzed H/D Exchange

Causality & Expertise: This method leverages the principles of electrophilic aromatic substitution.[13] In a strongly acidic deuterated medium (e.g., D₂SO₄ in D₂O), the deuterium source exists as D₃O⁺, a potent electrophile. The electron-rich aromatic ring of 5-ASA, activated by the hydroxyl and amino groups, attacks the deuteronium ion (D⁺) to form a resonance-stabilized carbocation intermediate (a sigma complex).[14][15] Subsequent loss of a proton (H⁺) from the same position restores aromaticity and results in the incorporation of a deuterium atom. The reaction is driven to completion by using a large excess of the deuterated solvent.

Experimental Protocol: Acid-Catalyzed Synthesis

-

Preparation: In a sealed, heavy-walled pressure vessel equipped with a magnetic stir bar, suspend 5-Aminosalicylic acid (1.0 g, 6.53 mmol) in Deuterium Oxide (D₂O, 20 mL).

-

Catalysis: Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 1.0 mL) to the suspension. Safety Note: This reaction should be performed in a well-ventilated fume hood. The addition of acid is exothermic.

-

Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots, neutralizing, and analyzing via ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a base (e.g., anhydrous Na₂CO₃ or a solution of NaOD in D₂O) until the pH is approximately 4-5, at which point the product will precipitate.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold D₂O, followed by a non-protic solvent like diethyl ether to aid in drying.

-

Drying: Dry the resulting solid under high vacuum to yield 5-Aminosalicylic acid-d3.

Method 2: Metal-Catalyzed H/D Exchange

Causality & Expertise: Heterogeneous transition metal catalysts, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), provide an alternative route for H/D exchange.[16][17][18] The mechanism is complex but is believed to involve the oxidative addition of a C-H bond to the metal surface, followed by reductive elimination with a deuterium species.[19] This method can often be performed under milder conditions than high-temperature acid catalysis and may offer different selectivity profiles. Using D₂O as the deuterium source is cost-effective and practical.[18]

Experimental Protocol: Metal-Catalyzed Synthesis

-

Preparation: To a flask suitable for hydrogenation, add 5-Aminosalicylic acid (1.0 g, 6.53 mmol) and 10% Palladium on Carbon (Pd/C, 100 mg, 10% w/w).

-

Solvent: Add Deuterium Oxide (D₂O, 25 mL) to the flask.

-

Reaction: Seal the vessel, purge with nitrogen gas, and then introduce Deuterium gas (D₂) to a pressure of 1-3 bar. Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Work-up: Cool the reaction to room temperature and carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of hot D₂O.

-

Purification: Reduce the volume of the combined filtrate under reduced pressure. The product will crystallize upon cooling.

-

Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of cold D₂O, and dry under high vacuum.

Part 4: Definitive Characterization of the Deuterium Labeling Position

A self-validating protocol requires orthogonal analytical techniques to confirm the identity, purity, isotopic enrichment, and, most critically, the exact position of the deuterium labels. NMR spectroscopy and mass spectrometry are the primary tools for this validation.

Caption: Workflow for the definitive analytical verification of synthesized 5-Aminosalicylic acid-d3.

Mass Spectrometry (MS)

MS is the first step to confirm successful deuterium incorporation by verifying the expected mass increase.

-

Principle: The molecular weight of 5-ASA (C₇H₇NO₃) is 153.04 g/mol . The replacement of three hydrogen atoms (1.008 amu) with three deuterium atoms (2.014 amu) results in a molecular weight of 156.06 g/mol for 5-ASA-d3 (C₇H₄D₃NO₃).

-

Methodology: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is ideal.

-

Expected Result: In positive ion mode, the protonated molecule [M+H]⁺ for 5-ASA appears at m/z 154.05.[20] For the fully tri-deuterated product, the corresponding ion [M+H]⁺ should be observed at m/z 157.07. HRMS provides the accuracy to confirm the elemental formula.

-

-

Tandem MS (MS/MS): Fragmentation analysis further supports the structure. A characteristic fragmentation of 5-ASA is the loss of water ([M+H–H₂O]⁺), resulting in a fragment at m/z 136.04.[20] For 5-ASA-d3, this same loss of H₂O from the m/z 157.07 precursor ion would yield a fragment at m/z 139.06.

| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Expected [M+H–H₂O]⁺ (m/z) |

| 5-ASA | C₇H₇NO₃ | 153.0426 | 154.0504 | 136.0398 |

| 5-ASA-d3 | C₇H₄D₃NO₃ | 156.0614 | 157.0691 | 139.0585 |

| Table 1: Comparison of expected exact mass values for 5-ASA and 5-ASA-d3. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the degree of deuteration, NMR is the definitive technique for determining the position of the labels.

-

¹H NMR Spectroscopy: This is the most direct method for positional verification. The replacement of a proton with a deuteron results in the disappearance of the corresponding signal in the ¹H NMR spectrum.

-

Methodology: Acquire a high-resolution ¹H NMR spectrum of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Result: A standard ¹H NMR spectrum of 5-ASA in DMSO-d₆ shows distinct signals for the aromatic protons.[21][22] For a successfully synthesized 5-ASA-d3 (labeled at C3, C4, C6), these three signals should be absent or significantly diminished (>98% reduction in integration). The labile protons on -OH, -COOH, and -NH₂ will also exchange with the solvent deuterium and may not be observed.

-

| Proton Position | Expected Chemical Shift (δ, ppm) in 5-ASA[21][22] | Expected Observation in 5-ASA-d3 |

| H-6 | ~7.13 (d) | Signal absent |

| H-4 | ~6.69 (dd) | Signal absent |

| H-3 | ~6.69 (d) | Signal absent |

| -OH, -COOH, -NH₂ | Broad, variable | Signals absent (exchanged with solvent) |

| Table 2: Comparison of expected ¹H NMR signals for 5-ASA vs. 5-ASA-d3 in DMSO-d₆. |

-

²H (Deuterium) NMR Spectroscopy: This technique provides positive evidence of deuterium incorporation.

-

Methodology: Acquire a ²H NMR spectrum in a non-deuterated solvent (e.g., DMSO-h₆).[23]

-

Expected Result: The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. For 5-ASA-d3, peaks should appear around 7.1 ppm and 6.7 ppm, confirming the presence of deuterium on the aromatic ring.

-

References

-

Nickel-catalysed hydrogen exchange of aniline, phenol, and their alkylated derivatives with deuterium oxide. Australian Journal of Chemistry. [Link]

-

Wickremsinhe, E., et al. (2016). Deuterated drugs; where are we now? Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. [Link]

-

Deuterated drug. Wikipedia. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Smith, A. M., et al. (2017). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters. [Link]

-

Derdau, V., et al. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. Chemistry--A European Journal. [Link]

-

MacKenzie, C. A., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. [Link]

-

Xu, F., et al. (2017). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences. [Link]

-

Werstiuk, N. H. & Kadai, T. (1974). The high temperature-dilute acid (HTDA) method of deuteration. The deuteration of phenol and aniline hydrochloride. Canadian Journal of Chemistry. [Link]

-

Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry. [Link]

-

GIBSON, G. G., et al. (1998). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules. [Link]

-

Derdau, V., et al. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2021). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Molecules. [Link]

-

Ali, R. A. R., et al. (2016). Synthesis and in vitro/in vivo evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy. [Link]

-

Fernández-Casado, J., et al. (2023). Alkali-metal bases as catalysts for hydrogen isotopic exchange. Catalysis Science & Technology. [Link]

-

Navarrete-Vázquez, G., et al. (2012). Synthesis and Theoretical Calculations of 5-Aminosalicylic Acid Derivatives as Potential Analgesic Agents. ResearchGate. [Link]

-

Wang, P., et al. (2023). Selective Dearomatic Deuteration of (Het)arenes via Electrophotocatalysis. CCS Chemistry. [Link]

-

Schrempp, M., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Organic Letters. [Link]

-

Deuterium Exchange in Aromatic Systems. YouTube. [Link]

-

Květina, J., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. [Link]

-

Shinde, S., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic & Medicinal Chemistry. [Link]

- CN111548283A - One-pot catalytic synthesis method of 5-aminosalicylic acid.

-

Květina, J., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. [Link]

-

IR (A) and ¹H-NMR (B) spectra of 5-aminosalicylic acid (5-ASA),... ResearchGate. [Link]

-

The Deuterium Isotope Effect in Aromatic Sulphonation. University of Glasgow. [Link]

-

Wang, D., et al. (2023). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Organic Letters. [Link]

-

Garnett, J.L. & Sollich, W.A. (1965). Catalytic deuterium exchange reactions with aromatics VI. Studies in platinum catalyst reproducibility and activation procedures. Journal of Catalysis. [Link]

-

HPLC Methods for analysis of 5-Aminosalicylic acid. HELIX Chromatography. [Link]

-

Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. ResearchGate. [Link]

-

Dissolution profiles of mesalazine formulations in vitro. ResearchGate. [Link]

-

Synthesis of meta-functionalized phenols and anilines. ResearchGate. [Link]

-

Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au. [Link]

-

Jung, Y.J., et al. (2000). Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. Journal of Pharmacy and Pharmacology. [Link]

-

Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

Abdeen, A., et al. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Journal of Environmental & Analytical Toxicology. [Link]

-

Shank-Retzlaff, M. L., et al. (2024). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Communications Biology. [Link]

-

D'Incà, R., et al. (2011). Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? World Journal of Gastroenterology. [Link]

-

Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets. MDPI. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. research.uniupo.it [research.uniupo.it]

- 12. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. youtube.com [youtube.com]

- 16. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. connectsci.au [connectsci.au]

- 20. holcapek.upce.cz [holcapek.upce.cz]

- 21. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

5-Aminosalicylic Acid-d3 Disodium: Comprehensive Safety Data Sheet (SDS) and LC-MS/MS Bioanalytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Core Application Guide

Executive Summary

In the landscape of pharmacokinetic (PK) and pharmacodynamic (PD) profiling for inflammatory bowel disease (IBD) therapeutics, 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS)[1]. Native 5-ASA (mesalamine) presents significant analytical challenges due to its extreme polarity, zwitterionic nature, and susceptibility to oxidative degradation.

As a Senior Application Scientist, I have structured this guide to move beyond a standard Material Safety Data Sheet (MSDS). This whitepaper synthesizes critical safety and handling parameters with field-proven mechanistic insights and self-validating LC-MS/MS protocols, ensuring rigorous analytical accuracy in your drug development workflows.

PART 1: Chemical Identity & Safety Data Sheet (SDS) Profile

The selection of the disodium salt of 5-ASA-d3 is not merely a convenience; it is a critical experimental requirement. Native 5-ASA is notoriously insoluble in standard organic solvents and neutral aqueous buffers[2]. The disodium formulation drastically enhances aqueous solubility, ensuring rapid, homogenous dissolution during the preparation of internal standard spiking solutions[1].

Table 1: Chemical and Physical Properties

| Parameter | Specification |

| Product Name | 5-Aminosalicylic acid-d3 disodium |

| Synonyms | Mesalamine-d3 disodium, 5-ASA-d3 disodium[1] |

| Isotopic Purity | Deuterium labeled (d3) on the aromatic ring |

| Appearance | Off-white to gray powder[3] |

| Storage Temperature | 2-8°C, protect from light and moisture[3] |

| Solubility | Highly soluble in water (due to disodium salt formulation) |

Table 2: Hazard Identification & Handling (GHS Classification)

| Hazard Category | GHS Code & Description |

| Signal Word | Warning [3] |

| Skin Irritation | H315: Causes skin irritation (Skin Irrit. 2)[3] |

| Skin Sensitization | H317: May cause an allergic skin reaction (Skin Sens. 1)[3] |

| Eye Irritation | H319: Causes serious eye irritation (Eye Irrit. 2)[3] |

| Target Organ Toxicity | H335: May cause respiratory irritation (STOT SE 3)[3] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338[3] |

| Required PPE | N95 dust mask, Eyeshields, Chemical-resistant gloves[3] |

PART 2: Mechanistic Grounding & Pharmacodynamics (E-E-A-T)

To properly design PD assays, scientists must understand the cellular targets of the parent drug. 5-ASA exerts its anti-inflammatory effects locally in the colonic mucosa rather than systemically[4].

Causality of Action: 5-ASA acts as a specific agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [1],[5]. Activation of PPARγ induces E3 ubiquitin ligase activity, which rapidly degrades the p65 subunit, effectively paralyzing the NF-κB signaling cascade[1]. Concurrently, 5-ASA directly inhibits p21-activated kinase 1 (PAK1)[1] and suppresses the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymatic pathways[2],[6]. This multi-target blockade leads to a profound reduction in mucosal pro-inflammatory mediators, specifically Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)[2],[5].

Fig 1: 5-ASA cellular signaling pathway modulating PPARγ, NF-κB, and COX/LOX.

PART 3: Experimental Methodology - LC-MS/MS Quantification

The Analytical Challenge

Native 5-ASA is amphoteric, possessing an amine, a carboxylic acid, and a phenolic hydroxyl group. At physiological pH, it exists as a highly polar zwitterion, resulting in virtually zero retention on standard C18 reverse-phase columns and severe ion suppression in the mass spectrometer[7].

The Solution: Derivatization & Isotopic Dilution

To create a self-validating system , we utilize 5-ASA-d3 disodium as an internal standard combined with chemical derivatization. Propionic anhydride selectively acylates the primary amine, converting it to an N-propionyl amide[7]. The Causality: This neutralizes the basic character of the molecule. When the matrix is subsequently acidified, the remaining carboxylic acid is fully protonated, driving the now highly lipophilic molecule into the organic phase during Liquid-Liquid Extraction (LLE)[7]. Because the d3-isotope undergoes the exact same chemical conversion and extraction efficiency as the native analyte, any volumetric losses are mathematically normalized.

Step-by-Step Protocol

-

Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of 5-ASA-d3 disodium working solution (Internal Standard)[7],[1].

-

Derivatization: Add propionic anhydride to the matrix to convert the ionizable amino group to a non-ionizable N-propionyl amino moiety[7]. Vortex briefly.

-

Acidification: Acidify the medium using dilute HCl to suppress the ionization of the carboxylic acid group.

-

Extraction: Perform LLE by adding 1 mL of ethyl acetate[7]. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

-

Drying: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in the mobile phase (e.g., 0.2% formic acid and 2 mM ammonium acetate in water/methanol)[7].

-

Analysis: Inject into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) negative electrospray ionization (ESI-) mode[7].

Fig 2: LC-MS/MS sample preparation workflow for mesalamine using 5-ASA-d3 IS.

Table 3: LC-MS/MS Validation Parameters

Data synthesized from validated clinical PK methodologies.

| Parameter | Performance Metric |

|---|---|

| Analyte / IS | 5-ASA / 5-ASA-d3 |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[7] |

| Linearity Range | 5.0 - 4000 ng/mL[7],[8] |

| Extraction Recovery | >90%[8] |

| Intra/Inter-day Precision (RSD) | < 6.0%[9],[8] |

References

1.[7] Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry - ResearchGate URL: 2.[9] The Microbiota in Inflammatory Bowel Disease - SciSpace URL: 3.[3] 5-Aminosalicylic acid = 99 89-57-6 - Sigma-Aldrich URL: 4.[2] 5-Aminosalicylic Acid (5-ASA, CAS Number: 89-57-6) - Cayman Chemical URL: 5.[8] A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid - ResearchGate URL: 6.[4] GIAZO® (balsalazide disodium) tablets, for oral use - FDA URL: 7.[6] Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease - ResearchGate URL: 8.[1] 5-Aminosalicylic acid-d3 disodium (Mesalamine-d3 disodium) | Stable Isotope - MedChemExpress URL: 9.[5] 5-aminosalicylic acid suppresses osteoarthritis through the OSCAR-PPARγ axis - PMC URL:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-Aminosalicylic acid = 99 89-57-6 [sigmaaldrich.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. 5-aminosalicylic acid suppresses osteoarthritis through the OSCAR-PPARγ axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Synthesis pathways for deuterated Mesalamine disodium

Synthesis Pathways for Deuterated Mesalamine Disodium

Executive Summary

This technical guide details the synthesis of Deuterated Mesalamine Disodium (Disodium 5-amino-2-hydroxybenzoate-d3), a stable isotope-labeled variant of the anti-inflammatory agent Mesalamine (5-ASA). The primary target for stable labeling is the aromatic ring (

While Mesalamine is typically administered as a free acid or hydrochloride salt, the disodium salt form is synthesized here to maximize aqueous solubility for parenteral formulations or specific in vitro assays requiring high concentrations at neutral-basic pH.

Strategic Analysis & Retrosynthesis

The synthesis must address two distinct challenges:

-

Isotopic Incorporation: Introducing deuterium (D) onto the aromatic scaffold at positions 3, 4, and 6 with high enrichment (>98 atom% D).

-

Salt Formation: Converting the zwitterionic free acid into the disodium salt without inducing degradation (oxidation of the electron-rich phenol).

Target Molecule:

-

Chemical Name: Disodium 3,4,6-trideuterio-5-amino-2-hydroxybenzoate.

-

Isotopic Pattern: Deuterium at aromatic positions

. -

Labile Protons: The amino (

) and hydroxyl (

Retrosynthetic Logic

-

Pathway A (Direct Exchange): Exploits the electron-rich nature of the 5-ASA ring. The amino and hydroxyl groups activate the ortho/para positions, making them susceptible to Electrophilic Aromatic Substitution (EAS) with

. -

Pathway B (De Novo): Builds the molecule from pre-deuterated precursors (e.g., Salicylic Acid-d4) via nitration and reduction. This avoids "scrambling" and yields higher isotopic purity.

Figure 1: Retrosynthetic analysis showing the two primary routes to the deuterated free acid, followed by salt formation.

Pathway 1: Acid-Catalyzed H/D Exchange (Direct Labeling)

This method is the most direct, utilizing the high reactivity of the aniline/phenol ring. It is ideal for producing internal standards where small amounts of d2/d1 impurities are acceptable, though optimization can yield >95% d3.

Mechanism

The reaction proceeds via reversible Electrophilic Aromatic Substitution. In the presence of excess

Protocol

-

Dissolution: Suspend 5-Aminosalicylic acid (1.0 eq) in

(10-15 volumes). -

Acidification: Add concentrated DCl (35% in

) until the solid dissolves and pH < 1. The protonated amine ( -

Exchange Reaction:

-

Heat the solution to 90°C - 100°C in a sealed pressure tube (to prevent loss of

). -

Maintain reaction for 24-48 hours . Monitor by NMR (disappearance of aromatic signals).[1]

-

Note: If exchange is incomplete, cool, evaporate solvent, add fresh

/DCl, and repeat (iterative exchange).

-

-

Workup:

-

Cool to room temperature.

-

Adjust pH to 4.0–5.0 (isoelectric point) using NaOD (40% in

). -

Mesalamine-d3 precipitates as a zwitterion.

-

Filter and wash with cold

(minimal) or acetone. -

Dry under vacuum.

-

Critical Control Point: Oxygen must be excluded during heating to prevent oxidation to quinone-imines. Sparge solvents with Argon.

Pathway 2: De Novo Synthesis (High Purity)

For applications requiring >98% isotopic purity without "scrambling," this pathway is superior. It starts with a fully deuterated scaffold.

Workflow

-

Nitration:

-

Precursor: Salicylic Acid-d4 (commercially available).

-

Reagents:

/ -

Product: 5-Nitro-2-hydroxybenzoic acid-d3.

-